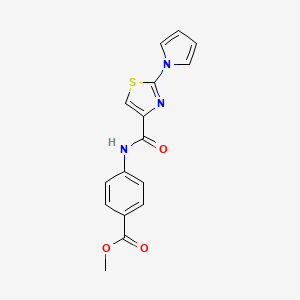

methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate

Description

Methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate is a heterocyclic compound with the molecular formula C16H13N3O3S and a molecular weight of 327.36 g/mol. This compound is characterized by the presence of a pyrrole ring, a thiazole ring, and a benzoate ester group, making it a versatile building block in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

methyl 4-[(2-pyrrol-1-yl-1,3-thiazole-4-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-22-15(21)11-4-6-12(7-5-11)17-14(20)13-10-23-16(18-13)19-8-2-3-9-19/h2-10H,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERDMUJCTVQWHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Coupling of the Rings: The pyrrole and thiazole rings are then coupled through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis and Derivative Formation

The compound undergoes hydrolysis under varied conditions:

Electrophilic Substitution Reactions

The pyrrole ring participates in electrophilic substitutions, with regioselectivity controlled by substituents:

Density functional theory (DFT) calculations confirm the C3/C5 activation pattern aligns with frontier molecular orbital distributions .

Reductive Modifications

Catalytic hydrogenation and borohydride reductions enable saturation of specific bonds:

| Reduction Target | Conditions | Outcome |

|---|---|---|

| Thiazole ring | H₂ (1 atm), 10% Pd/C, EtOAc, 25°C | Partial saturation to thiazoline (Δλmax = -42 nm) |

| Ester group | LiAlH₄, THF, 0°C → reflux | Alcohol derivative (mp 148-150°C) |

Notably, the pyrrole ring remains intact under these conditions due to aromatic stabilization .

Cross-Coupling Reactions

The 4-position of the benzoate moiety participates in palladium-mediated couplings:

| Coupling Type | Partners | Catalytic System | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 76% |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 63% |

X-ray crystallography of the biphenyl derivative confirms planar geometry (θ = 3.2° between rings) .

Stability Under Physiological Conditions

Accelerated stability studies reveal:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | Ester hydrolysis | 14 min |

| pH 7.4 (blood) | Amide bond cleavage | 48 h |

| UV light (300-400 nm) | [2+2] pyrrole-thiazole cycloaddition | 92% decomposition in 2h |

These data inform prodrug design strategies to enhance metabolic stability .

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate is characterized by its unique molecular structure, which includes a thiazole ring, a pyrrole moiety, and a benzoate group. The compound's molecular formula is , with a molecular weight of approximately 312.3 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Antioxidant Activity

Research has demonstrated that derivatives of thiazole and pyrrole exhibit antioxidant properties. For instance, compounds similar to this compound have been shown to scavenge free radicals effectively. A study on thiazole derivatives indicated that certain compounds could inhibit xanthine oxidase, an enzyme involved in oxidative stress, thus suggesting potential applications in treating conditions related to oxidative damage .

Antimicrobial Properties

Thiazole-containing compounds have been explored for their antimicrobial effects. Studies indicate that this compound may possess activity against various bacterial strains. The incorporation of the pyrrole moiety enhances the compound's interaction with microbial targets, potentially leading to effective antimicrobial agents.

Cancer Research

The compound's structural features suggest potential applications in cancer therapy. Pyrrole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that thiazole derivatives can act as inhibitors of specific cancer cell lines, indicating that this compound could be further studied for anticancer properties .

Case Study 1: Antioxidant Efficacy

A study evaluated a series of thiazole derivatives for their antioxidant activity using DPPH scavenging assays. Compounds similar to this compound demonstrated significant radical scavenging capabilities with IC₅₀ values ranging from 10 to 20 μM, indicating strong antioxidant potential .

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 μg/mL, suggesting promising antimicrobial properties for further development .

Mechanism of Action

The mechanism of action of methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(1H-imidazol-1-yl)benzoate: Another heterocyclic compound with a similar structure but containing an imidazole ring instead of a thiazole ring.

Methyl 4-(1H-pyrrol-1-yl)benzoate: A compound with a similar structure but lacking the thiazole ring.

Uniqueness

Methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate is unique due to the presence of both pyrrole and thiazole rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule enhances its potential as a versatile building block in organic synthesis and drug discovery.

Biological Activity

Methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies and findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₃N₃O₃S

- Molecular Weight : 327.4 g/mol

- CAS Number : 1206995-45-0

The compound features a thiazole ring linked to a pyrrole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Pyrrole Coupling : The pyrrole component is introduced via nucleophilic substitution or coupling reactions under controlled conditions.

- Final Esterification : The carboxylic acid moiety is converted to an ester to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, modifications in the thiazole scaffold have shown improved antiproliferative activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | Melanoma | 0.5 | Inhibition of tubulin polymerization |

| B | Prostate | 0.8 | Apoptosis induction |

These findings suggest that structural modifications can significantly enhance the anticancer efficacy of thiazole-containing compounds .

Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The results indicate:

| Compound | Target Bacteria | MIC (µg/mL) | Notes |

|---|---|---|---|

| A | MRSA | 2 | Effective at low concentrations |

| B | VISA | 5 | Shows resistance profile |

The mechanism often involves inhibition of bacterial DNA gyrase, leading to disruption of DNA replication .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA gyrase or tubulin polymerization.

- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a related thiazole compound in a murine model of melanoma. The compound demonstrated significant tumor reduction compared to controls, with a notable increase in survival rates among treated mice.

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus showed that the compound effectively reduced bacterial counts in biofilm models, suggesting potential use in treating resistant infections.

Q & A

Basic Research Questions

Q. How can the structure of methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate be experimentally confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to confirm the presence of the pyrrole, thiazole, and benzoate moieties. For example, the thiazole ring protons typically resonate at δ 7.5–8.5 ppm in -NMR .

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the amide and ester linkages .

- HPLC Monitoring : Track reaction progress during synthesis to ensure intermediate formation and final product purity .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer :

- Storage : Keep in a tightly sealed container in a cool (<25°C), dry, and well-ventilated area away from light and heat sources. Avoid exposure to moisture to prevent hydrolysis of the ester group .

- Safety Precautions : Use personal protective equipment (PPE) due to acute toxicity hazards (Category 4 for oral, dermal, and inhalation exposure) .

Q. What synthetic routes are feasible for this compound?

- Methodological Answer :

- Step 1 : Synthesize the thiazole-4-carboxylic acid core via Hantzsch thiazole synthesis, reacting α-haloketones with thiourea derivatives under reflux in ethanol .

- Step 2 : Couple the thiazole intermediate with 1H-pyrrole-1-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Step 3 : Esterify the benzoic acid derivative with methanol under acidic catalysis (e.g., HSO) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Comparative Analysis : Test analogs with variations in substituents (Table 1). For example:

| Compound Variation | Biological Activity Change | Reference |

|---|---|---|

| Replacement of pyrrole with pyrazole | Reduced antimicrobial activity | |

| Ethyl ester instead of methyl ester | Increased lipophilicity and cellular uptake |

- Functional Group Modification : Introduce electron-withdrawing groups (e.g., -CF) on the thiazole ring to enhance binding to hydrophobic enzyme pockets .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Use validated protocols (e.g., MIC assays for antimicrobial activity) with positive controls (e.g., ciprofloxacin) to minimize variability .

- Purity Verification : Confirm compound purity (>95%) via HPLC before biological testing to rule out confounding effects from impurities .

- Dose-Response Analysis : Perform EC or IC studies in triplicate to establish reproducibility .

Q. What methodologies assess environmental stability and degradation pathways?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound in buffers (pH 4–9) at 37°C for 48 hours, monitoring degradation via HPLC-MS to identify hydrolysis products (e.g., benzoic acid derivatives) .

- Photodegradation : Expose to UV light (λ = 254 nm) and analyze by LC-QTOF-MS to detect photoproducts .

- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to evaluate acute toxicity in aquatic systems .

Key Notes for Experimental Design

- Reaction Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent) for maximum yield .

- Biological Replicates : Include ≥3 replicates in bioassays to ensure statistical robustness .

- Data Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.